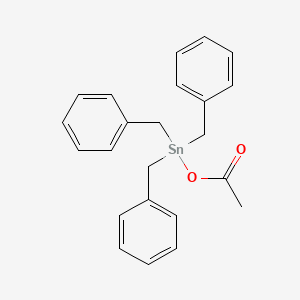

Tribenzyltin acetate

Description

Properties

IUPAC Name |

tribenzylstannyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7.C2H4O2.Sn/c3*1-7-5-3-2-4-6-7;1-2(3)4;/h3*2-6H,1H2;1H3,(H,3,4);/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNANSYMQXPWAEI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586684 | |

| Record name | (Acetyloxy)(tribenzyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10113-31-2 | |

| Record name | Tribenzyltin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010113312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribenzyltin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Acetyloxy)(tribenzyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIBENZYLTIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD3UPJ2R96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Tribenzyltin Acetate

Direct Synthesis Pathways to Tribenzyltin Halides

The primary route to tribenzyltin precursors involves the direct reaction of elemental tin with benzyl (B1604629) halides. This method, while direct, is highly influenced by reaction conditions, which dictate the final product distribution.

Reaction of Metallic Tin with Benzyl Chloride

The direct synthesis of organotin halides involves the alkylation of metallic tin with an alkyl halide. um.edu.myrjpbcs.com A notable example of this is the reaction between tin powder and benzyl chloride, which can be performed without a catalyst. um.edu.myrjpbcs.com This reaction serves as a foundational step in producing the tribenzyltin moiety. The initial interaction between metallic tin and benzyl chloride can lead to dibenzyltin dichloride, which is then further reacted to obtain the desired tribenzyltin chloride. scispace.comuu.nl Research suggests that metallic tin first reacts with benzyl chloride to form dibenzyltin dichloride, which, in the presence of water and additional metallic tin, subsequently yields tribenzyltin chloride. scispace.comuu.nl

A modified approach involves the use of a tin-magnesium alloy (Mg2Sn) reacting with ethyl bromide and chloride, suggesting that alloys can be an alternative to pure metallic tin in such direct syntheses. researchgate.net

Influence of Solvent Systems and Reaction Parameters

The choice of solvent is a critical parameter that significantly directs the outcome of the reaction between metallic tin and benzyl chloride. When the reaction is conducted in an organic solvent like toluene (B28343), the primary product is dibenzyltin dichloride. rjpbcs.comscispace.comuu.nl Conversely, employing a more polar solvent system, such as water, selectively favors the formation of tribenzyltin chloride. um.edu.myrjpbcs.comscispace.comuu.nl Even a trace amount of water in toluene has been found sufficient to initiate the reaction. sci-hub.st

Further optimization of the reaction conditions has been explored to maximize the yield of tribenzyltin chloride. One modified method utilizes dimethylformamide (DMF) as the solvent and incorporates magnesium powder into the reaction mixture after the initial consumption of tin powder, reportedly increasing the yield of tribenzyltin chloride to as high as 91%. ciac.jl.cn The reaction temperature is also a key factor; for instance, reactions in water are typically carried out at 100°C. sci-hub.st

| Solvent | Catalyst/Additive | Primary Product | Reported Yield | Reference |

|---|---|---|---|---|

| Toluene | None | Dibenzyltin dichloride | Good yield | um.edu.my, scispace.com |

| Water | None | Tribenzyltin chloride | Good yield | um.edu.my, scispace.com |

| Dimethylformamide (DMF) | Magnesium Powder | Tribenzyltin chloride | up to 91% | ciac.jl.cn |

Conversion of Tribenzyltin Halides to Tribenzyltin Acetate (B1210297)

Once tribenzyltin chloride is synthesized, it serves as the immediate precursor for producing tribenzyltin acetate. This conversion is typically achieved through a reaction involving an acetate source.

Utilization of Acetate Salts in Synthetic Transformations

The conventional method for converting organotin halides to organotin carboxylates involves their reaction with a metal carboxylate salt. um.edu.my For the synthesis of this compound, tribenzyltin chloride is reacted with an appropriate acetate salt. Silver acetate is one such salt that can be used for this transformation in a suitable solvent. um.edu.my

An alternative and general procedure involves the reaction of triorganotin(IV) chlorides with the triethylammonium (B8662869) salt of the corresponding carboxylic acid. tandfonline.com In this method, a solution of the triethylammonium salt of acetic acid in dry toluene would be reacted with tribenzyltin chloride. tandfonline.com This metathesis reaction results in the formation of this compound and triethylammonium chloride. tandfonline.com

Exploration of Alternative Synthetic Routes

An alternative pathway to this compound circumvents the direct use of acetate salts with tribenzyltin chloride. This route first involves the conversion of the organotin halide to an organotin oxide or hydroxide (B78521). rjpbcs.com Tribenzyltin chloride can be readily converted to tribenzyltin hydroxide via base hydrolysis, for example, using sodium hydroxide. um.edu.myrjpbcs.com

Following the formation of the hydroxide, a condensation reaction with acetic acid can be employed. orientjchem.org This reaction between the organotin hydroxide and the carboxylic acid yields the desired organotin carboxylate, this compound, with the elimination of water. orientjchem.org This method is particularly useful for synthesizing various organotin carboxylates. orientjchem.org

Preparative Strategies for Related Tribenzyltin Carboxylates

The synthetic methodologies used for this compound are broadly applicable to a range of other tribenzyltin carboxylates. By substituting acetic acid or its salt with other carboxylic acids or their corresponding salts, a diverse library of tribenzyltin esters can be accessed.

For instance, tribenzyltin derivatives of lauric acid and stearic acid have been prepared, demonstrating the versatility of the precursor, tribenzyltin chloride. ciac.jl.cn Similarly, the synthesis of tribenzyltin isonicotinate (B8489971) has been reported, showcasing the complexation with different carboxylic acid ligands. researchgate.net The general synthesis of organotin(IV) carboxylates has been achieved through several routes, including the reaction of organotin(IV) halides with various carboxylate ligands and the reaction of organotin(IV) oxides with carboxylic acids. orientjchem.org Another preparative strategy involves the cleavage of a tin-carbon bond in tetraorganotin compounds using a carboxylic acid. um.edu.my

| Tribenzyltin Carboxylate Derivative | Precursor 1 | Precursor 2 | Reference |

|---|---|---|---|

| Tribenzyltin laurate | Tribenzyltin chloride | Lauric acid | ciac.jl.cn |

| Tribenzyltin stearate | Tribenzyltin chloride | Stearic acid | ciac.jl.cn |

| Tribenzyltin isonicotinate | Tribenzyltin compound | Isonicotinate ligand | researchgate.net |

| General Organotin(IV) carboxylates | Triorganotin(IV) chloride | Carboxylic acid salt (e.g., sodium or silver salt) | um.edu.my |

| General Organotin(IV) carboxylates | Organotin(IV) oxide/hydroxide | Carboxylic acid | orientjchem.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography has been instrumental in defining the three-dimensional arrangement of atoms and molecules within the crystal lattice of tribenzyltin acetate (B1210297).

Determination of Tin Coordination Geometry (e.g., Trigonal Bipyramidal)

In the solid state, the tin atom in tribenzyltin acetate exhibits a five-coordinate, trigonal bipyramidal geometry. rsc.orgrsc.org This coordination is achieved by the three benzyl (B1604629) groups occupying the equatorial positions, while the axial positions are held by oxygen atoms from the bridging acetate groups. rsc.orguzh.ch This arrangement is a common structural motif for triorganotin carboxylates, particularly those with less sterically demanding organic substituents. uzh.ch The coordination environment around the tin atom is often described as a trans-R₃SnO₂ configuration. researchgate.net In some related tribenzyltin complexes, this trigonal bipyramidal geometry is distorted. researchgate.netorientjchem.org

Characterization of Polymeric and Dimeric Architectures

The crystal structure of this compound reveals a linear polymeric chain. rsc.org This polymeric structure is formed through bridging acetate groups that link adjacent tin atoms. rsc.orgrsc.org Specifically, the acetate group acts as a bridge, resulting in two different Sn-O bond lengths of 2.14 Å and 2.65 Å. rsc.org This bridging leads to the five-coordination of the tin atom. rsc.org While this compound itself forms a linear polymer, other organotin carboxylates can exhibit different supramolecular structures, including dimeric arrangements. researchgate.netcapes.gov.br For instance, some tribenzyltin complexes with different carboxylate ligands have been found to exist as centrosymmetric dimers. researchgate.net The tendency to form polymeric or monomeric structures in organotin carboxylates is often influenced by the steric bulk of the organic groups attached to the tin atom. uzh.ch

Detailed Crystal Parameters and Space Group Assignments

The crystallographic data for this compound indicate that it crystallizes in the monoclinic system. rsc.orgrsc.orgresearchgate.net The specific space group has been identified as P2₁/b. rsc.orgrsc.orgresearchgate.net Detailed unit cell parameters have been determined as follows:

a = 11.254 Å rsc.orgrsc.orgresearchgate.net

b = 16.716 Å rsc.orgrsc.orgresearchgate.net

c = 10.943 Å rsc.orgrsc.orgresearchgate.net

γ = 105° 22′ rsc.orgrsc.orgresearchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/b |

| a (Å) | 11.254 |

| b (Å) | 16.716 |

| c (Å) | 10.943 |

| γ (°) | 105° 22′ |

Solution-State Structural Investigations

Multinuclear NMR spectroscopy is a powerful tool for probing the structure and dynamics of this compound in solution.

Application of Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy have been used to characterize this compound and its derivatives in solution. researchgate.netresearchgate.net The chemical shifts (δ) and coupling constants (J) obtained from these spectra provide valuable information about the coordination environment of the tin atom. researchgate.net

In non-coordinating solvents like CDCl₃, the ¹¹⁹Sn NMR chemical shifts for triorganotin complexes often indicate a four-coordinate tin atom, suggesting that the polymeric structure observed in the solid state may not be retained in solution. researchgate.net For instance, the ¹¹⁹Sn NMR signal of a related tribenzyltin complex in CDCl₃ appears upfield relative to the starting material, which is indicative of the formation of a higher-coordinate species in solution. tandfonline.com

The ¹H and ¹³C NMR spectra provide details about the organic ligands. For example, in a related tribenzyltin hydride, the ¹H NMR spectrum shows a characteristic septet for the Sn-H proton at δ = 5.71 ppm with ¹J(¹¹⁹Sn-¹H) = 1773.1 Hz. nih.gov The ¹³C NMR spectrum of the same compound displays a signal for the benzylic carbon at δ = 17.9 ppm with ¹J(¹¹⁹Sn-¹³C) = 289.5 Hz. nih.gov While specific NMR data for this compound were not available in the provided search results, the data from analogous compounds illustrate the utility of this technique.

Table 2: Representative NMR Data for a Related Tribenzyltin Compound (Tribenzyltin Hydride in C₆D₆)

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 5.71 | ¹J(¹¹⁹Sn-¹H) = 1773.1 | Sn-H |

| 2.17 | ²J(¹¹⁹Sn-¹H) = 61.5 | CH₂ | |

| ¹³C | 17.9 | ¹J(¹¹⁹Sn-¹³C) = 289.5 | CH₂ |

| 142.1 | ²J(¹¹⁹Sn-¹³C) = 39.6 | Phenyl C-ipso | |

| 128.9 | ⁴J(¹¹⁹Sn-¹³C) = 13.6 | Phenyl C-meta | |

| 124.2 | ⁵J(¹¹⁹Sn-¹³C) = 16.1 | Phenyl C-para | |

| ¹¹⁹Sn | -85.4 | Sn |

Correlation between NMR Parameters and Tin Coordination Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of tribenzyltin compounds in solution. The chemical shifts (δ) and coupling constants (J) are particularly sensitive to the coordination number and geometry of the tin atom. researchgate.netresearchgate.net

For tribenzyltin compounds, the ¹¹⁹Sn NMR chemical shift is a key indicator of the tin atom's coordination state. In non-coordinating solvents like CDCl₃, where a four-coordinate tetrahedral geometry is expected, the ¹¹⁹Sn chemical shifts for triorganotin complexes are typically observed in a specific range. researchgate.netresearchgate.net Any significant deviation from this range can suggest a higher coordination number. For instance, ¹¹⁹Sn NMR chemical shifts for various tribenzyltin(IV) complexes have been used to confirm a four-coordinate tin atom in CDCl₃ solution. researchgate.net

The coupling constants, specifically the one-bond tin-carbon coupling (¹J(¹¹⁹Sn, ¹³C)) and the two-bond tin-proton coupling (²J(¹¹⁹Sn, ¹H)), also provide valuable structural information. These parameters are dependent on the s-character of the Sn-C bonds and the C-Sn-C bond angles. For many triorganotin(IV) esters, including those with benzyl groups, NMR data from solution studies point towards a tetrahedral geometry. tandfonline.com The values of these coupling constants can be used in empirical equations to estimate the C-Sn-C angles in solution, further supporting the proposed geometry. researchgate.nettandfonline.com

| Parameter | Observed Range/Value | Inferred Coordination Environment (in Solution) | Reference |

|---|---|---|---|

| δ(¹¹⁹Sn) | Indicative of four-coordinate tin in CDCl₃ | Tetrahedral | researchgate.netresearchgate.net |

| ¹J(¹¹⁹Sn, ¹³C) | Dependent on coordination number and geometry | Used to infer C-Sn-C angles for tetrahedral geometry | researchgate.netresearchgate.net |

| ²J(¹¹⁹Sn, ¹H) | ~66.0 Hz for CH₂ protons in a related triflate complex | Consistent with proposed solution structures | nih.gov |

Comparative Analysis of Solution-State versus Solid-State Structures

A significant difference exists between the structure of this compound in the solid state and in solution.

Solid-State Structure: In the crystalline state, X-ray diffraction analysis reveals that this compound exists as a linear polymer. rsc.org The tin atom is five-coordinate, adopting a trigonal bipyramidal geometry. This structure is achieved through bridging acetate groups that link adjacent tribenzyltin moieties. rsc.orgcapes.gov.br The three benzyl groups occupy the equatorial positions of the bipyramid, while the axial positions are occupied by oxygen atoms from the bridging acetate groups. rsc.org This results in two distinct Sn-O bond lengths, measured at 2.14 Å and 2.65 Å, characteristic of the covalent and coordinate bonds within the polymer chain, respectively. rsc.org This polymeric arrangement with a trans-R₃SnO₂ configuration is a common structural motif for triorganotin carboxylates with less sterically demanding R groups. researchgate.netum.edu.my

Solution-State Structure: In contrast, when dissolved in non-coordinating solvents, the polymeric structure of this compound breaks down. Spectroscopic evidence, particularly from ¹¹⁹Sn NMR, indicates that the tin atom reverts to a four-coordinate, tetrahedral geometry. researchgate.netresearchgate.net This structural change is driven by the cleavage of the weaker, intermolecular Sn-O coordinate bonds that hold the polymer chain together in the solid state. researchgate.net The resulting species in solution are discrete, monomeric R₃Sn(O₂CR') molecules. um.edu.my This difference between a five-coordinate polymer in the solid state and a four-coordinate monomer in solution is a well-documented phenomenon for many triorganotin(IV) carboxylates. researchgate.nettandfonline.com

Vibrational Spectroscopy Studies (Infrared Spectroscopy)

Infrared (IR) spectroscopy provides key insights into the coordination of the acetate ligand to the tin center. The positions of the carboxylate stretching frequencies, ν(COO), are particularly diagnostic. capes.gov.br

In the IR spectrum of this compound, the asymmetric νₐₛ(COO) and symmetric νₛ(COO) stretching vibrations are crucial for determining the carboxylate binding mode. The separation between these two frequencies (Δν = νₐₛ - νₛ) is compared to that of the free carboxylate ion.

In the solid state, the polymeric structure with bridging acetate groups results in a specific Δν value that is characteristic of this coordination mode. For triorganotin(IV) esters with a bridging carboxylate group, the tin atom is typically five-coordinated. tandfonline.com

The spectrum also shows bands corresponding to the Sn-C and Sn-O stretching vibrations. The ν(Sn-C) bands are typically found in the 480-550 cm⁻¹ region. um.edu.mypsu.edu The ν(Sn-O) stretching frequency provides direct evidence of the bond between the tin and oxygen atoms of the acetate group. psu.edu

| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Significance | Reference |

|---|---|---|---|

| ν(C=O) / νₐₛ(COO) | ~1678 (for C=N in a related Schiff base complex) | Indicates coordination of the carboxylate group | psu.edu |

| Δν [νₐₛ(COO) - νₛ(COO)] | Value indicates coordination mode (monodentate, chelating, or bridging) | Confirms bridging nature in solid state | tandfonline.com |

| ν(Sn-O) | ~535 | Confirms Sn-O bond formation | psu.edu |

| ν(Sn-C) | ~480 | Corresponds to the benzyl groups attached to tin | psu.edu |

Mass Spectrometric Investigations (e.g., Electrospray Ionization Mass Spectrometry)

Soft ionization techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), are highly effective for characterizing organometallic compounds like this compound, as they can transfer ions from solution to the gas phase with minimal fragmentation. upce.czresearchgate.net

Studies on tribenzyltin substituted-phenoxyacetates using ESI-MS have shown that the ionization process often involves the cleavage of the most labile bond, typically the Sn-O bond, to produce complementary ions. researchgate.netnih.gov The analysis can be performed in both positive and negative ion modes to gather comprehensive structural information. nih.gov

The characteristic isotopic pattern of tin, which has ten natural isotopes, is a powerful tool in mass spectrometry for confirming the presence and number of tin atoms in observed ions. upce.cznih.gov By comparing the experimental isotopic distribution with the calculated theoretical pattern, assignments of molecular adducts and fragment ions can be made with high confidence. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) can be used to further investigate the fragmentation pathways of the parent ions, providing detailed structural insights. nih.gov For related tribenzyltin compounds, water adduct ions have also been observed in the mass spectra. nih.gov

Mössbauer Spectroscopy Analysis (¹¹⁹mSn Mössbauer)

¹¹⁹mSn Mössbauer spectroscopy is an exceptionally sensitive technique for probing the coordination environment of the tin nucleus in the solid state. researchgate.netspectroscopyonline.com The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (IS or δ) and the quadrupole splitting (QS or ΔEₒ). tandfonline.comcdnsciencepub.com

Isomer Shift (IS, δ): This parameter is related to the s-electron density at the tin nucleus and is indicative of the oxidation state of tin, which is +4 for this compound.

Quadrupole Splitting (QS, ΔEₒ): This value arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus. The magnitude of the QS is highly sensitive to the geometry of the ligands around the tin atom. cdnsciencepub.com

For triorganotin(IV) compounds, the QS value is particularly useful for determining the coordination number. A large QS value (typically > 3.0 mm s⁻¹) for a triorganotin carboxylate is indicative of a five-coordinate, trans-trigonal bipyramidal geometry, which is consistent with a polymeric structure formed by bridging carboxylate groups. tandfonline.com For example, a tribenzyltin(IV) complex of 2-maleimidopropanoic acid showed a QS value of 3.04 mm s⁻¹, which was interpreted as evidence for a trigonal bipyramidal geometry in the solid state. tandfonline.com In contrast, four-coordinate tetrahedral organotin compounds generally exhibit significantly smaller QS values. researchgate.net Therefore, the Mössbauer parameters for this compound in the solid state are expected to confirm the five-coordinate polymeric structure established by X-ray crystallography. researchgate.netrsc.org

| Parameter | Typical Value Range (mm s⁻¹) | Inferred Solid-State Geometry | Reference |

|---|---|---|---|

| Isomer Shift (IS, δ) | Consistent with Sn(IV) oxidation state | Confirms +4 oxidation state | tandfonline.comcdnsciencepub.com |

| Quadrupole Splitting (QS, ΔEₒ) | > 3.0 | Five-coordinate, trans-trigonal bipyramidal (polymeric) | tandfonline.com |

Chemical Reactivity and Mechanistic Transformation Studies

Reactions with Mercury(II) Compounds

The interaction of tribenzyltin acetate (B1210297) with mercury(II) compounds, particularly mercuric acetate, leads to distinct reaction pathways that differ from those observed with other triorganotin acetates like triphenyltin (B1233371) acetate. nbu.ac.innbu.ac.in This reactivity highlights the comparative ease with which the benzyl (B1604629) group migrates from tin to mercury compared to other organic moieties. nbu.ac.innbu.ac.in

The reaction between tribenzyltin acetate and mercuric acetate results in the formation of benzylmercuric acetate. nbu.ac.innbu.ac.in This transformation proceeds via an electrophilic substitution mechanism at the saturated carbon atom of the benzyl group. The mercury(II) center of mercuric acetate acts as the electrophile, attacking the carbon atom of the benzyl group attached to the tin atom. This process leads to the cleavage of a tin-carbon bond and the formation of a new mercury-carbon bond.

The relative reactivity of the organic group transfer from tin to mercury follows the general sequence: Phenyl > Benzyl >> Propyl, Butyl, Cyclohexyl. nbu.ac.innbu.ac.in This indicates that while the phenyl group is the most labile, the benzyl group also shows significant reactivity, whereas alkyl groups like propyl and butyl are practically non-reactive under ordinary conditions. nbu.ac.innbu.ac.in The reaction provides a pathway to organomercury compounds from organotin precursors. wikipedia.org

A notable product from the reaction of this compound with mercuric acetate is a novel 1,3-substituted diatannoxane derivative. nbu.ac.innbu.ac.in Specifically, the compound identified is BzAc(OH)SnOSn(OH)OAcBz. nbu.ac.innbu.ac.in The formation of this distannoxane involves the partial hydrolysis and rearrangement of the tin-containing species after the initial transfer of a benzyl group to mercury. The structure of these distannoxane derivatives often features a central four-membered Sn-O-Sn-O ring.

Hydrolytic Behavior and Characterization of Hydrolysis Products

Organotin compounds, particularly those with polar bonds, are susceptible to hydrolysis. upce.cz In aqueous solutions, this compound can undergo hydrolysis, which can be studied using techniques like electrospray ionization mass spectrometry (ESI-MS). researchgate.net The hydrolysis of related tribenzyltin phenoxyacetates in aqueous acetonitrile (B52724) has been investigated, showing the formation of various hydrolysis products and water adduct ions. researchgate.net The characteristic isotopic pattern of tin is instrumental in identifying tin-containing species in the mass spectra. researchgate.net

The hydrolysis process typically involves the cleavage of the tin-acetate bond, which can lead to the formation of tribenzyltin hydroxide (B78521), [(C₆H₅CH₂)₃SnOH], or its condensation product, bis(tribenzyltin) oxide, {[(C₆H₅CH₂)₃Sn]₂O}. Further hydrolysis can potentially cleave the tin-benzyl bonds, although this is generally less facile. The characterization of such products relies heavily on spectroscopic methods.

Table 1: General Hydrolysis Products of Triorganotin Acetates

| Initial Compound | Potential Hydrolysis Product(s) | General Conditions |

|---|---|---|

| This compound | Tribenzyltin hydroxide, Bis(tribenzyltin) oxide | Presence of water |

| Tribenzyltin phenoxyacetates | Various hydrolysis products and water adducts | Aqueous acetonitrile solution researchgate.net |

Ligand Exchange and Complexation Reactions

The tin atom in this compound is capable of undergoing ligand exchange reactions, where the acetate group is substituted by other ligands. um.edu.my Furthermore, the tin center can expand its coordination number from four to five or six by forming complexes with neutral donor ligands. researchgate.netresearchgate.net

Tribenzyltin complexes with various ligands have been synthesized and characterized. For instance, tribenzyltin(IV) complexes with Schiff bases derived from amino acids have been shown to form dimeric structures where the tin atom is five-coordinate in a trigonal bipyramidal geometry. researchgate.net In these structures, the three benzyl groups occupy the equatorial positions, while the axial positions are occupied by oxygen atoms from the bridging carboxylate ligands. researchgate.net

Reactions with thiohydrazides and thiodiamines have yielded five-coordinate complexes where the ligands act as bidentate donors, coordinating through sulfur and nitrogen atoms. akjournals.com Spectroscopic studies, including ¹H, ¹³C, and ¹¹⁹Sn NMR, as well as ¹¹⁹mSn Mössbauer spectroscopy, are crucial for elucidating the structures of these complexes in both solution and the solid state. researchgate.netresearchgate.net The ¹¹⁹Sn NMR chemical shift is particularly informative about the coordination number of the tin atom. researchgate.netresearchgate.net For many tribenzyltin(IV) carboxylate complexes, a distorted trigonal bipyramidal geometry is observed, with the benzyl groups in the equatorial plane. researchgate.netresearchgate.net

Table 2: Examples of Ligand Exchange and Complexation Products

| Reactant(s) | Ligand Type | Product/Complex Structure | Coordination | Reference |

|---|---|---|---|---|

| Tribenzyltin(IV) chloride + Potassium 2-{[(2Z)-3-hydroxy-1-methyl-2-butenylidene]amino}acetate | Schiff base (N,O-donor) | Dimeric, five-coordinate Sn | Trigonal bipyramidal | researchgate.net |

| Tribenzyltin(IV) chloride + Thiohydrazides/Thiodiamines | Thio-ligands (S,N-donor) | Monomeric, five-coordinate Sn | Not specified | akjournals.com |

| Tribenzyltin(IV) + Polyaromatic carboxylic acids | Carboxylate (O-donor) | Monomeric, five-coordinate Sn | Distorted trigonal bipyramidal | researchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying relatively large molecules like tribenzyltin acetate (B1210297). google.cometprogram.org DFT calculations are employed to model various molecular properties by approximating the electron density of the system. ntnu.no

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. storion.ru For tribenzyltin acetate, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. storion.ru Functionals such as B3LYP or PBE, combined with appropriate basis sets (e.g., 6-31G(d,p) for lighter atoms and a set like LANL2DZ or Def2-SVP for the tin atom), are commonly used for this purpose. researchgate.netnih.govnih.gov The inclusion of dispersion corrections, like Grimme's D3, is often crucial for accurately modeling systems with bulky groups like benzyls. google.com

The optimized geometry provides key structural parameters. In this compound, the tin atom is typically found in a distorted tetrahedral or a five-coordinate trigonal bipyramidal geometry, depending on the coordinating nature of the acetate group (monodentate or bidentate). researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | Sn-C (benzyl) | ~2.15-2.17 Å |

| Sn-O (acetate) | ~2.10 Å | |

| C=O (acetate) | ~1.21 Å | |

| C-O (acetate) | ~1.35 Å | |

| Bond Angles | C-Sn-C | ~112-115° |

| C-Sn-O | ~95-100° | |

| O-C-O | ~125° |

Note: These values are representative and can vary based on the specific functional, basis set, and whether the acetate ligand is modeled as monodentate or bidentate.

Electronic structure analysis provides insight into the distribution of electrons and the nature of chemical bonds. Natural Bond Orbital (NBO) analysis is frequently performed to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions. researchgate.netnih.gov For this compound, NBO analysis helps quantify the charge on the tin atom and the nature of the Sn-O and Sn-C bonds. nih.gov

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov In this compound, the HOMO is typically localized on the benzyl (B1604629) and acetate moieties, while the LUMO may be centered on the tin atom and the benzyl groups, indicating the likely sites for electrophilic and nucleophilic attack, respectively. nih.govnih.gov

DFT calculations are a reliable tool for predicting vibrational spectra (Infrared and Raman). nih.gov After geometry optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

This analysis allows for the assignment of specific vibrational modes to the observed peaks in experimental spectra. For this compound, key vibrational modes include the C=O stretching of the acetate group, the Sn-C and Sn-O stretching frequencies, and various bending and rocking modes of the benzyl groups. researchgate.netnih.gov

Table 2: Comparison of Hypothetical Experimental and Scaled DFT Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |

| ν(C=O) asymmetric stretch | ~1650 | ~1645 |

| ν(C-O) symmetric stretch | ~1340 | ~1335 |

| ν(Sn-C) stretch | ~550 | ~545 |

| ν(Sn-O) stretch | ~460 | ~455 |

Note: Calculated frequencies are illustrative and depend on the level of theory. A typical scaling factor for B3LYP is ~0.96.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, aiding in the interpretation of UV-Vis spectra. researchgate.net

DFT is a powerful method for investigating reaction pathways, allowing for the mapping of potential energy surfaces and the identification of transition states. mdpi.comrsc.org For a reaction involving this compound, such as hydrolysis or a substitution reaction, DFT can be used to calculate the activation energies and reaction enthalpies. arxiv.org

By locating the transition state structures—the highest energy point along the reaction coordinate—and connecting them to the reactants and products, a detailed energy profile can be constructed. mdpi.com This profile reveals whether a reaction is likely to be concerted or stepwise and provides a quantitative measure of the kinetic barriers involved. mdpi.comarxiv.org This approach can clarify, for example, the mechanism by which the acetate ligand might be displaced by another nucleophile. nih.gov

Topological Analysis of Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define chemical bonds and atomic interactions. malta-consolider.comunimi.it This analysis is performed on the electron density distribution obtained from DFT calculations. uniautonoma.edu.co

By identifying critical points in the electron density, particularly bond critical points (BCPs) located between two nuclei, the nature of the chemical bond can be characterized. uniautonoma.edu.coresearchgate.net The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are particularly revealing. nih.gov

A high ρ(r) value indicates a significant amount of electron density, typical of covalent bonds.

The sign of the Laplacian, ∇²ρ(r), distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions. nih.gov

For this compound, QTAIM analysis can quantitatively describe the Sn-C bonds as predominantly covalent, while the Sn-O bond will exhibit a mixture of covalent and ionic character (polar covalent). nih.gov

Table 3: Illustrative QTAIM Topological Parameters for Key Bonds in this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Character |

| Sn-C | ~0.05-0.07 | > 0 | Polar Covalent |

| Sn-O | ~0.08-0.10 | > 0 | Highly Polar Covalent |

| C=O | ~0.30-0.35 | < 0 | Covalent |

Note: These values are illustrative. The positive Laplacian for Sn-C and Sn-O bonds is common for bonds involving heavier elements and indicates significant charge depletion at the BCP, characteristic of polar interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org The Hirshfeld surface is constructed based on the electron density of the molecule, partitioning the crystal space into regions where the contribution from a given molecule dominates. buketov.edu.kz

By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts are highlighted as red spots, indicating regions of significant interaction such as hydrogen bonds. frontiersin.orgmdpi.com

Table 4: Illustrative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Contribution (%) | Description |

| H···H | ~60-70% | Van der Waals forces between benzyl groups |

| O···H/H···O | ~15-20% | Interactions involving the acetate oxygen atoms |

| C···H/H···C | ~10-15% | Interactions between benzyl rings (C-H···π) |

| Sn···H/H···Sn | ~1-5% | Weaker contacts involving the central tin atom |

Note: These percentages are hypothetical and would be derived from the analysis of a crystal structure.

Advanced Research Applications and Methodological Developments

Applications in Coordination Chemistry Research

The tribenzyltin moiety serves as a foundational component in the exploration of coordination chemistry, where the nature of attached ligands dictates the ultimate geometry and structural characteristics of the resulting compound.

The design of specific ligands allows for the deliberate construction of tribenzyltin complexes with predictable coordination environments around the central tin atom. Research into tribenzyltin(IV) complexes demonstrates that the coordination number and geometry are highly dependent on the ligand employed. researchgate.netresearchgate.net For instance, the reaction of tribenzyltin compounds with certain Schiff bases or polyaromatic carboxylic acids consistently yields complexes with a five-coordinate, distorted trigonal bipyramidal geometry. researchgate.netresearchgate.net In these structures, the three benzyl (B1604629) groups typically occupy the equatorial positions, while the ligand's donor atoms (often oxygen) position themselves at the axial sites. researchgate.netresearchgate.net

Single crystal X-ray crystallography has been instrumental in confirming these geometries. For example, the complex of tribenzyltin with a Schiff base derived from amino acetate (B1210297) exists as a dimer where each tin atom is five-coordinate in an approximate trigonal bipyramidal configuration. researchgate.net Similarly, a complex with 4-(dimethylamino)pyridine and tribenzyltin chloride also shows a trigonal bipyramid geometry with the benzyl groups in the equatorial plane. researchgate.net The study of NMR parameters, specifically the δ(¹¹⁹Sn) chemical shifts and ¹J(¹¹⁹Sn, ¹³C) coupling constants, further corroborates the coordination number and geometry of these compounds in solution. researchgate.netresearchgate.net

| Ligand Type | Resulting Coordination Geometry | Structural Feature | Source |

|---|---|---|---|

| Schiff Base (from amino acetate) | Five-coordinate trigonal bipyramidal | Forms centrosymmetric dimers; benzyl groups are equatorial. | researchgate.net |

| Polyaromatic Azo-azomethine Ligand | Five-coordinate distorted trigonal bipyramidal | Monomeric structure; benzyl groups are equatorial. | researchgate.net |

| 4-(dimethylamino)pyridine (with tribenzyltin chloride) | Five-coordinate trigonal bipyramidal | Monomeric structure; benzyl groups are equatorial. | researchgate.net |

Organotin compounds, including tribenzyltin derivatives, are known for their remarkable structural diversity. researchgate.net The synthesis of organotin(IV) derivatives of Schiff bases containing amino acetate skeletons has revealed a wide range of structural possibilities. researchgate.net Organotin carboxylates can adopt numerous structural forms, ranging from simple monomers to more complex dimers, tetramers, and oligomeric or polymeric arrangements. researchgate.net

While triphenyltin(IV) complexes are known to form both polymeric and dimeric structures, tribenzyltin(IV) complexes often exhibit monomeric distorted trans-trigonal bipyramidal geometries. researchgate.net However, dimerization is also observed, as seen in the case of tribenzyl{2-{[(2Z)-3-hydroxy-1-methyl-2-butenylidene]amino}acetato}tin(IV), which exists as a centrosymmetric dimer where two ligand molecules bridge two tin centers. researchgate.net This ability to form various structural motifs is a key area of research, as the structure of the compound can significantly influence its chemical and physical properties. researchgate.net The exploration of these diverse structures is driven by their potential applications in various fields, including medicinal chemistry. researchgate.net

Investigation in Liquid-Liquid Extraction Systems

Liquid-liquid extraction is a separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous and an organic phase. uoanbar.edu.iqlibretexts.org

While specific studies detailing the use of tribenzyltin acetate for phosphate extraction from aqueous media are not prominent in the reviewed literature, the principles of synergistic extractive extraction have been applied to this problem using other chemical systems. For instance, research has shown that a synergistic mixture of trioctylmethylammonium chloride (TOMAC) and octanol can effectively extract over 97% of phosphate from an aqueous solution into a green diluent phase composed of palm and sunflower oils. mrforum.com In such systems, an extractant interacts with the target solute, increasing the capacity of the organic solvent for that solute. uoanbar.edu.iq The subsequent recovery of the solute from the organic phase, known as stripping, was achieved with approximately 73% efficiency using a 0.5 M NaOH solution. mrforum.com These findings demonstrate the potential of liquid-liquid extraction for phosphate removal, a framework that could theoretically be explored with organotin compounds. mrforum.com

The efficiency of a liquid-liquid extraction process is governed by several key parameters. libretexts.orgelementlabsolutions.com The distribution ratio (D), which is the ratio of the total concentration of the solute in the organic phase to its total concentration in the aqueous phase, is a fundamental measure of efficiency. libretexts.org This ratio is influenced by the partition coefficient (KD), which is the equilibrium constant for the solute's partitioning between the two phases. libretexts.org

Several factors can be adjusted to optimize extraction efficiency:

pH of the Aqueous Phase: For ionizable compounds, pH is a critical parameter. libretexts.orgelementlabsolutions.com Adjusting the pH can convert the solute into a neutral form, which is typically more soluble in the organic phase, thereby increasing the distribution ratio and extraction efficiency. elementlabsolutions.com For example, the extraction of an acidic solute is more efficient at a lower pH where it exists predominantly in its protonated, neutral form. libretexts.org

Choice of Organic Solvent: The solvent should be immiscible with the aqueous phase, have a different density, and be chemically stable and inert. uoanbar.edu.iq The partition coefficient of the solute is highly dependent on the chosen solvent. nih.gov

Phase Volume Ratio: The ratio of the volume of the organic phase to the aqueous phase can impact recovery. elementlabsolutions.com A higher ratio of organic to aqueous solvent can lead to higher extraction efficiency, though practical limits must be considered. elementlabsolutions.com

Temperature: Temperature can affect the solubility and partition coefficient of the solute.

Presence of Extractants or Salts: The addition of specific extractants can form complexes with the solute, enhancing its transfer into the organic phase. uoanbar.edu.iq Alternatively, "salting out" by adding high concentrations of a simple salt to the aqueous phase can increase the partition coefficient of hydrophilic analytes. elementlabsolutions.com

| Parameter | Influence on Extraction Efficiency | Mechanism of Action | Source |

|---|---|---|---|

| pH | Crucial for ionizable compounds. | Alters the charge state of the solute, affecting its solubility in the organic phase. Neutral species are generally more extractable. | libretexts.orgelementlabsolutions.com |

| Organic Solvent | Determines the partition coefficient (KD). | The principle of "like dissolves like"; the solvent's polarity and ability to form intermolecular bonds with the solute are key. | uoanbar.edu.iqnih.gov |

| Phase Volume Ratio (Vorg/Vaq) | Affects the total amount of solute transferred. | A higher volume of extracting solvent can shift the equilibrium to favor transfer out of the aqueous phase. | elementlabsolutions.com |

| Temperature | Can alter solubility and KD. | Affects the thermodynamics of the partitioning process. | nih.gov |

| Additives (Extractants/Salts) | Can significantly increase the distribution ratio (D). | Extractants form neutral complexes with charged solutes. High salt concentrations in the aqueous phase can decrease the solubility of organic solutes ("salting out"). | uoanbar.edu.iqelementlabsolutions.com |

Exploration of Catalytic Potential in Related Organotin Systems

While research on the catalytic activity of this compound itself is limited, studies on closely related tribenzyltin compounds highlight their potential as catalysts. Specifically, tribenzyltin triflate (Bn₃SnOTf) has been investigated as a Lewis acid component in Frustrated Lewis Pair (FLP) chemistry for the activation of molecular hydrogen (H₂). nih.gov The Lewis acidity of the R₃Sn⁺ cation is a key factor, and it was hypothesized that using the more electron-withdrawing benzyl group would increase this acidity compared to alkyl analogues, facilitating faster H₂ activation. nih.gov

In partnership with amine/pyridine Lewis bases, Bn₃SnOTf was shown to activate H₂ at lower temperatures and pressures than its alkylated counterparts. nih.gov This system was applied to the catalytic hydrogenation of an imine (Ph(H)C=NPh). nih.gov However, the catalytic performance was modest, with low conversions observed over extended periods.

| Reaction Time | Conversion (%) | Source |

|---|---|---|

| 5 hours | 6.0% | nih.gov |

| 21 hours | 10.1% | nih.gov |

| 66 hours | 13.3% | nih.gov |

| 128 hours | 13.9% | nih.gov |

The decreasing rate of conversion was attributed to the decomposition of the active catalyst. nih.gov It was proposed that a binuclear complex forms between Bn₃SnOTf and the hydrogenation product, Bn₃SnH, leading to ligand scrambling and the ultimate formation of the inactive species tetrabenzyltin (Bn₄Sn). nih.gov Despite the limited stability, this work represents one of the few examples of FLP-type hydrogenation catalysis using a p-block Lewis acid based on an element other than boron. nih.gov

Organotin Compounds as Catalysts in Organic Synthesis

Organotin (IV) compounds are recognized for their catalytic activity in several industrial and laboratory-scale organic reactions. researchgate.net Their applications include serving as heat stabilizers and catalysts for processes like polyurethane formation and transesterification. researchgate.net The catalytic mechanism often involves the coordination of the tin atom with a hydroxyl-containing reactant, such as an alcohol or silanol. gelest.com While the broader class of organotin compounds, particularly dibutyltin derivatives, are well-established as catalysts for manufacturing polyurethane foams and in room temperature vulcanizing silicones, specific catalytic applications focusing exclusively on this compound are less prominent in recent literature. gelest.comum.edu.my However, the foundational chemistry suggests that the Lewis acidity and coordination capabilities of the tin center in tribenzyltin derivatives make them potential candidates for catalyzing reactions such as esterification and transesterification. researchgate.net

Development of Removable and Decomposable Organotin Reagents for Green Chemistry

A significant challenge in organotin chemistry is the removal of tin-containing byproducts from reaction mixtures. To address this, research has been directed towards creating reagents that align with the principles of green chemistry. A key development in this area is the use of tribenzyltin hydride and its derivatives as easily accessible, removable, and decomposable reagents. acs.org The benzyl groups on the tin atom can be removed through hydrogenolysis, a process that facilitates the separation of the desired organic product from the tin residue. This approach represents a strategic advantage over more traditional organotin reagents, like tributyltin derivatives, whose byproducts are often difficult to remove and pose environmental concerns. acs.orgacgpubs.org

Studies on Catalyzed Redistribution Reactions

Redistribution reactions, often referred to as Kocheshkov reactions, are fundamental in organotin synthesis for preparing alkyltin halides. researchgate.net These reactions involve the exchange of organic and halide substituents between two organotin species or between an organotin compound and a tin tetrahalide. researchgate.netgoogle.com For instance, a tetraalkyltin can react with tin tetrachloride to produce various alkyltin chlorides. researchgate.net

Studies have shown that tribenzyltin halides, such as tribenzyltin chloride, can participate in these redistribution reactions. For example, the reaction of tetrabenzyltin with tin tetrachloride can be controlled to yield tribenzyltin chloride, dibenzyltin dichloride, or monobenzyltin trichloride depending on the stoichiometry. google.com These reactions can be catalyzed to improve reaction rates and yields, allowing for the efficient synthesis of specific organotin halides that serve as precursors for compounds like this compound. google.com

Research into Mechanisms of Biological Activity

The biological effects of tribenzyltin compounds have been a subject of intensive investigation, particularly their potential as therapeutic agents. Research has focused on understanding their cytotoxicity against cancer cells and their antibacterial properties.

Investigations into Cytotoxicity in Breast Cancer Cell Lines for Compound Design

A series of tribenzyltin carboxylates have been evaluated for their anticancer properties, specifically their effects on breast cancer cell lines. nih.gov Studies have shown that complexation of the tribenzyltin moiety with certain carboxylate ligands, such as N,N-diisopropylcarbamothioylsulfanylacetate or isonicotinate (B8489971), significantly enhances its anticancer activity. nih.govresearchgate.net These complexes have demonstrated potent cytotoxicity against MCF-7 (ER-positive), MDA-MB-231 (triple-negative), and 4T1 (murine) breast cancer cells. researchgate.net

The mechanism of action involves the induction of caspase-dependent apoptosis and a delay in cancer cell-cycle progression. nih.gov Furthermore, these compounds were found to significantly reduce the motility, migration, and invasion of highly aggressive breast cancer cells. nih.govresearchgate.net Notably, certain halogenated tribenzyltin derivatives exhibited greater anticancer effects and higher selectivity for cancer cells over normal breast epithelial cells when compared to conventional chemotherapy drugs like cisplatin and doxorubicin. nih.govresearchgate.net

Table 1: Cytotoxicity of Selected Tribenzyltin Complexes

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index* |

|---|---|---|---|

| Tribenzyltin isonicotinate | MCF-7 | 0.45 | >44 |

| Tribenzyltin isonicotinate | MDA-MB-231 | 0.35 | >57 |

| Tri(4-fluorobenzyl)tin derivative | MCF-7 | 0.18 | >72 |

| Tri(4-fluorobenzyl)tin derivative | MDA-MB-231 | 0.15 | >86 |

| Cisplatin | MCF-7 | 10.1 | ~2 |

| Doxorubicin | MDA-MB-231 | 0.08 | ~5 |

*Selectivity Index is the ratio of IC₅₀ in normal breast cells to IC₅₀ in cancer cells. Data synthesized from findings presented in related studies. researchgate.net

Studies on Antibacterial Potency of Tribenzyltin Phenoxyacetate Derivatives

The antibacterial potential of tribenzyltin compounds has been explored through the synthesis and testing of various tribenzyltin phenoxyacetate derivatives. In one study, nine derivatives were tested against a panel of seven bacterial species, including both Gram-positive and Gram-negative bacteria. oauife.edu.ng

The results indicated that the nature of the substituent on the phenoxyacetate ligand significantly influenced the antibacterial activity. One derivative, tribenzyltin 2-nitrophenoxy acetate (TBPA7), demonstrated considerable inhibitory activity against five of the tested organisms at a low minimum inhibitory concentration (MIC) of 1 µg/mL. oauife.edu.ng In subsequent rate-of-kill experiments, this compound showed the greatest activity, comparing favorably with the antibiotic standard, ampicillin. oauife.edu.ng Conversely, some derivatives, like tribenzyltin L-bromophenoxy acetate (TBPA4), showed no activity, highlighting the structural specificity required for antibacterial action. oauife.edu.ng

Integration of Advanced Characterization Techniques in Organotin Research

The structural elucidation of complex organotin compounds like this compound and its derivatives relies heavily on the integration of advanced spectroscopic and analytical techniques. These methods are crucial for determining the coordination geometry around the tin atom, which in turn influences the compound's chemical and biological properties.

Techniques such as ¹H, ¹³C, and ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the molecular structure in solution. researchgate.netresearchgate.net Infrared (IR) spectroscopy provides valuable information about the coordination mode of the carboxylate ligands to the tin center. researchgate.net

Single Crystal X-ray Diffraction for Complex Organometallic Systems

Single crystal X-ray diffraction stands as a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique has provided an unambiguous depiction of its molecular and crystal structure, revealing key details about the coordination environment of the tin atom.

The crystal structure of this compound has been determined using three-dimensional X-ray methods. The crystals are monoclinic and belong to the space group P2₁/b. nih.gov In the solid state, the tin atoms are five-coordinate, adopting a trigonal bipyramidal geometry. This coordination is achieved through the formation of bridging acetate groups, which link the tribenzyltin moieties into a polymeric chain. nih.gov The bridging nature of the acetate ligand is a common feature in organotin carboxylates and significantly influences their structural chemistry.

The crystallographic data for this compound is summarized in the table below.

| Crystal Data | |

| Empirical Formula | C₂₃H₂₄O₂Sn |

| Crystal System | Monoclinic |

| Space Group | P2₁/b |

| Unit Cell Dimensions | |

| a | 11.254 Å |

| b | 16.716 Å |

| c | 10.943 Å |

| γ | 105° 22' |

Application of Modern Spectroscopic Methods for Solution-Phase Analysis

While single crystal X-ray diffraction provides a static picture of the solid-state structure, spectroscopic methods are indispensable for probing the behavior of this compound in the solution phase. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry offer dynamic insights into the compound's structure, bonding, and stability in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, and ¹¹⁹Sn nuclei, is a powerful tool for characterizing organotin compounds in solution. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the atoms.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the benzyl and acetate protons. The methylene protons of the benzyl groups would likely appear as a singlet, with satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The aromatic protons would exhibit complex multiplets in the aromatic region of the spectrum. The methyl protons of the acetate group would appear as a sharp singlet. Similarly, the ¹³C NMR spectrum would display distinct resonances for the benzyl and acetate carbons, with the carbon atoms directly bonded to the tin atom showing coupling (¹J(¹¹⁹Sn-¹³C)).

¹¹⁹Sn NMR: ¹¹⁹Sn NMR is particularly informative for determining the coordination number of the tin atom in solution. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination environment. For many tribenzyltin(IV) compounds, the ¹¹⁹Sn NMR chemical shifts can indicate whether the compound exists as a four-coordinate monomer or a higher-coordinate species in solution. sci-hub.se For instance, a significant upfield shift in the ¹¹⁹Sn NMR signal upon complexation can suggest an increase in the coordination number of the tin atom.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the coordination mode of the carboxylate group in organotin acetates. The positions of the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching vibrations of the carboxylate group can differentiate between monodentate, bidentate chelating, and bidentate bridging coordination. For this compound, the observed carbonyl stretching frequencies are consistent with a bridging acetate group in the solid state. sci-hub.se In solution, changes in these vibrational frequencies can indicate dissociation of the polymeric structure and changes in the coordination of the acetate ligand.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) mass spectrometry has been effectively used to study the hydrolysis products of related tribenzyltin compounds in solution. nih.gov For this compound, mass spectrometry would be expected to show the molecular ion peak, along with fragment ions corresponding to the loss of the acetate group or benzyl groups. The isotopic pattern of tin, with its multiple stable isotopes, provides a characteristic signature that aids in the identification of tin-containing fragments.

Q & A

Q. What experimental methods are recommended for synthesizing Tribenzyltin acetate and confirming its molecular structure?

this compound is typically synthesized via reactions between tribenzyltin precursors and acetic acid derivatives under controlled conditions. Structural confirmation relies on single-crystal X-ray diffraction , which provides precise bond lengths and angles (e.g., Sn–C: 2.139–2.161 Å; Sn–O: 2.130–2.559 Å) . Complementary techniques like NMR spectroscopy (e.g., NMR for coordination environment analysis) and IR spectroscopy (to identify acetate ligand vibrations) are essential for validating purity and functional groups. For reproducibility, document synthetic protocols rigorously, including solvent systems and crystallization conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s coordination environment?

X-ray crystallography is the gold standard for resolving its distorted trigonal bipyramidal or octahedral geometries, as seen in polymeric structures where acetate bridges create Sn–O bonds of 2.13–2.56 Å . NMR spectroscopy (, , ) helps probe electronic environments, while IR spectroscopy identifies carboxylate stretching modes (~1600–1400 cm). Pair these with elemental analysis to verify stoichiometry .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported Sn–O bond lengths and coordination geometries across structural studies?

Discrepancies often arise from crystallographic resolution limits or ligand substituent effects. To resolve these:

- Use high-resolution X-ray diffraction (e.g., synchrotron sources) to improve precision, as demonstrated in Ferguson et al.’s redetermination (R factor: 0.024) .

- Perform computational modeling (DFT or molecular dynamics) to validate experimental geometries and bond energetics.

- Compare data with structurally analogous compounds (e.g., trialkyltin carboxylates) to identify trends in ligand-induced distortions .

Q. What strategies are recommended for analyzing the polymer formation mechanisms of this compound derivatives?

Investigate bridging ligand dynamics using:

- Temperature-dependent crystallography to track structural changes during polymerization.

- Spectroscopic titration (e.g., NMR or UV-Vis) to monitor ligand exchange kinetics.

- Theoretical studies to map energy barriers for acetate bridging vs. terminal binding. For example, the methoxy group in [Sn(CH)(CHNO)] induces octahedral distortion, highlighting substituent effects on polymer topology .

Q. What methodological considerations are critical when studying this compound’s reactivity with oxygen-donor ligands?

- Control reaction conditions : Use inert atmospheres to prevent oxidation and anhydrous solvents to avoid hydrolysis.

- Real-time monitoring : Employ in situ FTIR or Raman spectroscopy to capture intermediate species.

- Crystallographic validation : Resolve reaction products via X-ray diffraction to confirm ligand binding modes (e.g., monodentate vs. bridging). Reference Ferguson et al.’s work on acetate bridging asymmetry .

Data Contradiction and Reproducibility

Q. How should researchers handle contradictions in reported biological or catalytic activities of this compound complexes?

- Standardize assays : Use validated enzymatic or catalytic protocols (e.g., controlled substrate concentrations, pH buffers) to minimize variability .

- Cross-validate results : Replicate studies using independent synthetic batches and multiple analytical techniques (e.g., HPLC for purity, XRD for structure).

- Contextualize findings : Compare data with structurally similar organotin compounds to discern structure-activity relationships .

Methodological Best Practices

- Documentation : Maintain detailed lab notebooks with reagent sources, reaction conditions, and instrument calibration data to ensure reproducibility .

- Data sharing : Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) with accession codes for transparency .

- Ethical compliance : Adhere to safety protocols for organotin compounds, including proper waste disposal and personal protective equipment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.